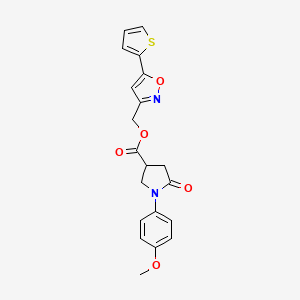![molecular formula C19H17N5OS B2390394 3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863500-80-5](/img/structure/B2390394.png)
3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has shown promising results in scientific research studies. In
Wissenschaftliche Forschungsanwendungen
Chemical Rearrangements and Structural Analysis
Research on compounds structurally related to 3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has explored various chemical rearrangements and structural analyses. For instance, studies on azaindolizine compounds, including triazolopyrimidines, have investigated alkyl rearrangements, revealing that the alkyl group of certain derivatives undergoes rearrangement to the ring nitrogen at specific positions (Makisumi & Kanō, 1963). Additionally, the conversion of thiazolopyrimidines to triazolopyrimidines through nucleophilic addition reactions has been examined, shedding light on the reaction mechanisms and structural outcomes of such transformations (Lashmanova et al., 2019).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives incorporating the triazolopyrimidine ring, such as 1,2,4-triazolo[1,5-a]pyrimidines, has been a focus of research due to their potential biological activities. One study detailed the synthesis, crystal structure, and antibacterial activity of a pyrimidine derivative, highlighting its efficacy against various microbial strains (Lahmidi et al., 2019). This underscores the relevance of such compounds in developing new antimicrobial agents.
Kinase Inhibition and Anticancer Potential
Research has also been directed toward the development of fused pyrimidine derivatives as potent inhibitors of specific kinases, such as Aurora-A kinase, demonstrating their potential in anticancer therapy (Shaaban et al., 2011). These studies contribute to the understanding of how structurally related triazolopyrimidine compounds can be tailored for therapeutic applications.
Structural Rearrangements and Crystallography
The Dimroth rearrangement, involving triazolothienopyrimidines, provides insights into the structural isomerization processes under different conditions, which is crucial for the synthesis of specific isomeric forms (Hamed et al., 2008). Understanding these rearrangements is essential for the design and synthesis of compounds with desired biological activities.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-13-4-3-5-14(10-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-6-8-16(25-2)9-7-15/h3-10,12H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIXZTMCMBMCJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(2-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2390312.png)

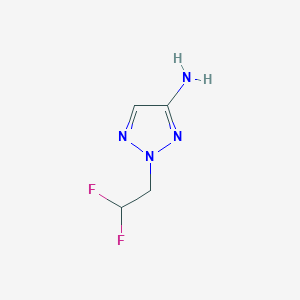
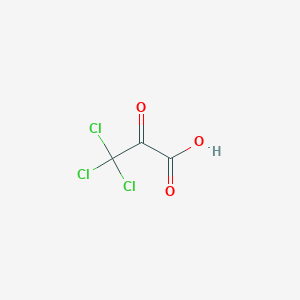
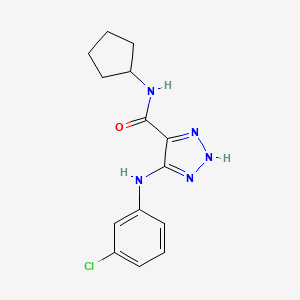
![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)isoquinolin-1(2H)-one](/img/structure/B2390324.png)
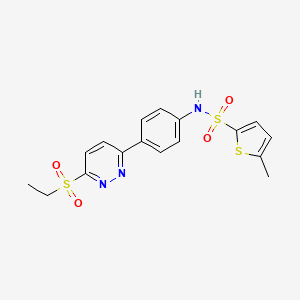
![5-amino-N-(3-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)
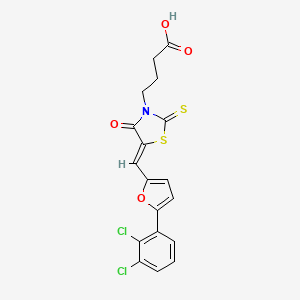
![4-oxo-N-(pyridin-2-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390331.png)

